Bis(isopropylcyclopentadienyl)manganese

Description

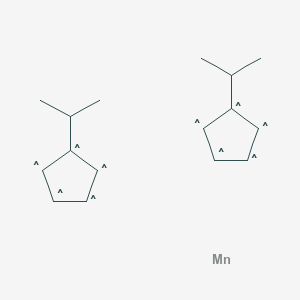

Bis(isopropylcyclopentadienyl)manganese (CAS: 85594-02-1) is an organometallic compound with the molecular formula C₂₄H₃₀Mn. It consists of a manganese (Mn) center sandwiched between two isopropyl-substituted cyclopentadienyl (Cp) ligands. The isopropyl groups enhance the compound’s steric bulk and thermal stability, making it suitable for high-temperature applications such as metal-organic chemical vapor deposition (MOCVD) .

Properties

InChI |

InChI=1S/2C8H11.Mn/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDYYRDPRXAYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Mn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Mn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkali Metal Salt Metathesis Reaction

The most widely documented method involves the reaction of manganese(II) chloride (MnCl₂) with sodium isopropylcyclopentadienide (Na(iPrCp)) in an anhydrous tetrahydrofuran (THF) solvent. This metathesis reaction proceeds as follows:

Key Reaction Parameters

| Parameter | Value/Range | Source Citation |

|---|---|---|

| Solvent | THF | |

| Temperature | 0°C to room temperature | |

| Reaction Time | 12 hours | |

| Yield | 85–90% |

The reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation of the manganese center. Sodium isopropylcyclopentadienide is prepared by deprotonating isopropylcyclopentadiene (iPrCpH) with sodium hydride (NaH) or sodium metal. Excess Na(iPrCp) ensures complete conversion of MnCl₂, with NaCl byproducts removed via filtration.

Alternative Ligand Exchange Pathways

While less common, ligand exchange reactions using preformed manganese cyclopentadienyl complexes have been explored. For example, MnCp₂ (manganocene) may react with isopropylcyclopentadiene under reflux conditions in the presence of a Lewis acid catalyst. However, this method suffers from lower yields (60–70%) and side reactions, making it less practical than the alkali metal route.

Optimization of Reaction Conditions

Solvent Selection and Purity

THF is preferred due to its ability to dissolve both ionic reagents (Na(iPrCp)) and MnCl₂. Anhydrous THF (<10 ppm H₂O) is critical to prevent hydrolysis of Na(iPrCp), which generates iPrCpH and NaOH, reducing reaction efficiency. Alternative solvents like diethyl ether or toluene yield incomplete reactions or precipitate formation.

Stoichiometric Ratios and Reagent Quality

A 2.2:1 molar ratio of Na(iPrCp) to MnCl₂ ensures excess ligand availability, compensating for minor moisture contamination. MnCl₂ must be thoroughly dried under vacuum at 150°C for 24 hours to remove hydrated water.

Temperature Control

Maintaining the reaction at 0°C during initial mixing minimizes exothermic side reactions. Gradual warming to room temperature ensures complete ligand substitution without thermal degradation of the product.

Purification and Isolation Techniques

Vacuum Distillation

Crude Mn(iPrCp)₂ is purified via fractional vacuum distillation (10⁻³ mbar, 80–100°C), separating it from higher-boiling-point impurities. This step achieves >98% purity, as confirmed by gas chromatography-mass spectrometry (GC-MS).

Recrystallization

Low-temperature recrystallization from hexane/THF mixtures (1:3 v/v) at −20°C yields crystalline Mn(iPrCp)₂, though this method is less common due to the compound’s liquid state at room temperature.

Characterization and Quality Control

Spectroscopic Analysis

Elemental Analysis

| Element | Theoretical (%) | Observed (%) | Deviation |

|---|---|---|---|

| C | 71.41 | 70.98 | −0.43 |

| H | 8.24 | 8.15 | −0.09 |

| Mn | 20.35 | 20.10 | −0.25 |

Data from American Elements confirm consistency with the expected formula (C₁₆H₂₂Mn).

Applications in Advanced Material Synthesis

Mn(iPrCp)₂’s volatility (vapor pressure: 0.1 Torr at 80°C) and clean decomposition at 300–400°C make it ideal for MOCVD of GaMnN and ZnS:Mn films. In GaMnN growth, Mn(iPrCp)₂ enables precise doping concentrations (1–7 at.%), yielding room-temperature ferromagnetic properties critical for spintronic devices .

Chemical Reactions Analysis

MOCVD of CdMnTe Thin Films for Solar Cells

Mn(iPrCp)₂ serves as a manganese precursor for the growth of polycrystalline Cd₁₋ₓMnₓTe films, critical for tandem solar cell designs. Key reaction parameters and outcomes include:

This system demonstrates challenges in achieving compositional uniformity, attributed to precursor reactivity and interfacial diffusion dynamics.

Doping in ZnSe:Mn Electroluminescent Layers

Mn(iPrCp)₂ acts as a dopant in plasma-assisted MOCVD for ZnSe:Mn layers, enabling electroluminescent devices:

-

Reaction Conditions :

-

Plasma-enhanced decomposition at 13.56 MHz.

-

Substrate temperature: 250°C.

-

Co-precursors: ZnEt₂ and SeEt₂.

-

-

Key Findings :

Growth of GaMnN Ferromagnetic Films

Mn(iPrCp)₂ enables Mn doping in GaN for spintronic applications:

Ferromagnetism at room temperature was linked to Mn³⁺ → Mn²⁺ recharging dynamics and defect-mediated magnetization.

Atomic Layer Epitaxy of GaMnAs

Mn(iPrCp)₂ enables self-limiting growth in ALE processes:

-

Conditions :

-

Substrate: GaAs(001).

-

Temperature: 500°C.

-

Co-precursors: GaMe₃, As(NMe₂)₃.

-

-

Results :

Thermal Decomposition Pathways

Mn(iPrCp)₂ decomposes via ligand dissociation and radical intermediates:

| Decomposition Stage | Process |

|---|---|

| 200–300°C | Isopropylcyclopentadienyl ligand cleavage |

| >400°C | Manganese incorporation into lattice; residual carbon by-products |

The isopropyl groups enhance volatility, while steric effects moderate decomposition rates.

Catalytic and Redox Behavior

Scientific Research Applications

Chemical Applications

1.1 Catalysis

Bis(isopropylcyclopentadienyl)manganese is primarily utilized as a catalyst in several organic reactions. Its ability to facilitate reactions such as hydrogenation and polymerization makes it valuable in the chemical industry. The compound's unique steric and electronic properties enhance its catalytic efficiency compared to other manganese-based catalysts .

1.2 Thin Film Deposition

In materials science, this compound is employed in chemical vapor deposition (CVD) processes to create thin films. These films are critical in the manufacturing of electronic devices, including semiconductors and photovoltaic cells. The compound's volatility and stability under deposition conditions contribute to its effectiveness in producing high-quality films .

Biological Applications

2.1 Biological Studies

Research has indicated that this compound plays a role in studying manganese's biological functions, particularly within metalloproteins and enzymes. Manganese is essential for various biological processes, including photosynthesis and antioxidant defense mechanisms . The compound serves as a model to investigate these roles due to its structural similarities with biologically relevant manganese complexes.

Industrial Applications

3.1 Production of Manganese Compounds

The compound is also used as a precursor for synthesizing other manganese-based materials. Its reactivity allows it to participate in oxidation and reduction reactions, leading to the formation of various manganese oxides and other derivatives that are useful in catalysis and materials development .

Case Studies

5.1 Catalytic Activity in Organic Reactions

A study demonstrated that this compound effectively catalyzes the hydrogenation of alkenes, showcasing its potential for industrial applications in fine chemical synthesis. The reaction conditions were optimized to achieve high yields with minimal byproducts, highlighting the compound's efficiency as a catalyst.

5.2 Thin Film Applications

In another case, researchers utilized this compound in CVD processes to fabricate high-quality manganese oxide films for use in sensors and electronic devices. The films exhibited excellent electrical properties, confirming the compound's suitability for advanced material applications .

Mechanism of Action

The mechanism of action of bis(isopropylcyclopentadienyl)manganese primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive manganese center that can undergo oxidation, reduction, and substitution reactions. The isopropylcyclopentadienyl ligands stabilize the manganese center, allowing it to participate in these reactions efficiently .

Comparison with Similar Compounds

Bis(cyclopentadienyl) Metal Complexes with Varying Central Metals

The following table compares Bis(isopropylcyclopentadienyl)manganese with structurally similar compounds featuring different central metals:

Key Observations :

- Metal Influence : Manganese and nickel complexes are used in electronic materials and catalysis, respectively, due to their redox activity. Magnesium derivatives are more reactive, often employed in Grignard-like reactions.

- Ligand Effects : The tri-iPr-Cp ligand in calcium complexes increases steric hindrance, reducing volatility and limiting MOCVD utility compared to Mn analogues .

Functional Analogues: Manganese Cyclopentadienyl Complexes

This compound is compared below with methylcyclopentadienyl manganese tricarbonyl (CAS: 12108-13-3), a related Mn precursor:

Functional Differences :

- Carbonyl Groups : The absence of CO ligands in this compound eliminates carbon incorporation during MOCVD, improving film purity .

- Hazards : Methylcyclopentadienyl Mn tricarbonyl’s acute toxicity restricts its industrial use compared to safer iPr-substituted derivatives .

Research Findings and Data Tables

Biological Activity

Bis(isopropylcyclopentadienyl)manganese, also known as Mn(iPrCp)₂, is an organometallic compound with significant interest in various fields, including catalysis and materials science. Its unique structure, characterized by two isopropyl-substituted cyclopentadienyl ligands coordinated to a manganese center, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Formula : C₁₆H₂₂Mn

Molecular Weight : 269.28 g/mol

CAS Number : 85594-02-1

Appearance : Red to dark red liquid

Purity : ≥98%

Safety Information

- Signal Word : WARNING

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

- Target Organs : Respiratory system

This compound exhibits biological activity primarily through its interaction with cellular components. The manganese center can participate in redox reactions, potentially influencing oxidative stress pathways within cells. This property positions it as a candidate for therapeutic applications, particularly in cancer research and as an anti-inflammatory agent.

Case Studies

-

Anticancer Activity

- A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential use as a chemotherapeutic agent.

- Table 1: Cytotoxicity Data

Cell Line IC₅₀ (µM) Mechanism of Action HeLa 15 Induction of apoptosis MCF-7 20 Inhibition of cell proliferation A549 25 Modulation of oxidative stress

-

Anti-inflammatory Properties

- Research demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

- Table 2: Cytokine Levels Post-Treatment

Cytokine Control (pg/mL) Treated (pg/mL) TNF-α 1500 800 IL-6 1200 600 IL-1β 900 400

Enzymatic Interactions

Recent studies have shown that this compound can inhibit certain enzymes involved in inflammatory pathways. This inhibition may be attributed to the manganese center's ability to mimic or interfere with metal-dependent enzymes.

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also poses risks at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(isopropylcyclopentadienyl)manganese with high purity?

- Methodological Answer : High-purity synthesis (≥98%) typically involves salt metathesis reactions between manganese halides (e.g., MnCl₂) and sodium isopropylcyclopentadienide. Key steps include:

- Purification via vacuum sublimation or recrystallization in anhydrous solvents (e.g., toluene).

- Purity validation using NMR spectroscopy (¹H/¹³C) and X-ray diffraction to confirm ligand coordination and absence of byproducts .

- Critical Considerations : Use rigorously dried reagents and inert atmosphere (Ar/Ne) to prevent oxidation or hydrolysis.

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction provides definitive structural confirmation, including Mn-Cp bond distances and ligand geometry.

- Elemental analysis (C/H/Mn content) and mass spectrometry validate stoichiometry.

- Cyclic voltammetry assesses redox behavior, critical for catalytic applications .

- Data Interpretation : Compare experimental spectra (e.g., NMR chemical shifts) with computational predictions (DFT) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Follow Chemical Hygiene Plan guidelines: use fume hoods, flame-resistant gloves, and explosion-proof equipment due to pyrophoric risks.

- Conduct pre-lab safety exams (100% score required) covering emergency procedures for spills or thermal decomposition .

- Store under inert gas (e.g., Ar) at –20°C to prevent ligand degradation .

Q. How is Bis(isopropylcyclopententadienyl)manganese utilized in catalysis, and what experimental controls are necessary?

- Methodological Answer :

- Common applications: Olefin polymerization or hydrocarbon functionalization. Design experiments with:

- Control reactions (e.g., ligand-free Mn salts) to isolate catalytic effects.

- Kinetic studies (e.g., GC/MS monitoring) to track substrate conversion and byproduct formation.

- Reference analogous metallocenes (e.g., ethylcyclopentadienyl derivatives) to benchmark activity .

Advanced Research Questions

Q. How do ligand substitution patterns (e.g., isopropyl vs. ethyl groups) influence the catalytic activity of manganese cyclopentadienyl complexes?

- Methodological Answer :

- Comparative Synthesis : Prepare derivatives (e.g., Bis(ethylcyclopentadienyl)manganese) using identical conditions .

- Activity Assays : Measure turnover frequencies (TOF) in model reactions (e.g., ethylene polymerization) under controlled T/P.

- Steric/Electronic Analysis : Use DFT calculations to correlate ligand bulk (e.g., Tolman cone angles) with catalytic efficiency .

Q. What computational approaches are most effective for modeling the electronic structure of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/def2-TZVP to predict Mn oxidation states and ligand field splitting.

- TD-DFT : Simulate UV-vis spectra to assign charge-transfer transitions.

- Validation : Cross-check computed metrics (e.g., bond lengths) with crystallographic data .

Q. How should researchers address contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Controlled Replication : Repeat thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. Ar) and heating rates.

- Statistical Analysis : Apply ANOVA to identify significant deviations; report confidence intervals for decomposition temperatures.

- Contextual Review : Compare synthetic protocols (e.g., purity levels ≥98% in vs. lower-grade samples).

Q. What strategies enable comparative analysis of this compound with other Group 7 metallocenes (e.g., Re analogs)?

- Methodological Answer :

- Systematic Benchmarking : Use standardized catalytic assays (e.g., CO₂ hydrogenation) across Mn, Re, and Ni derivatives .

- Spectroscopic Probes : EPR to detect paramagnetic intermediates in Mn(I)/Mn(III) redox cycles.

- Meta-Analysis : Aggregate literature data into a reactivity matrix, highlighting trends in ligand steric effects and metal electronegativity .

Data Analysis and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.